Glucocapparin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

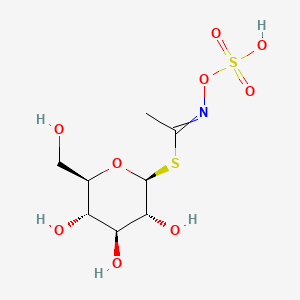

Molecular Formula |

C8H15NO9S2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1 |

InChI Key |

UBTOEGCOMHAXGV-CBQIKETKSA-N |

Isomeric SMILES |

CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

glucocapparin methylglucosinolate |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Glucocapparin in Capparaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocapparin (methylglucosinolate) is a significant secondary metabolite characteristic of the Capparaceae family, contributing to the distinctive flavor of capers and possessing various bioactive properties, including potential anticancer effects. As a member of the glucosinolate family, its biosynthesis follows a complex, multi-step pathway originating from amino acids. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Capparaceae, drawing upon the well-elucidated pathway in the closely related Brassicaceae family. It details the enzymatic steps, intermediate compounds, and relevant gene families. Furthermore, this guide presents quantitative data on this compound content in various Capparaceae species and outlines the key experimental protocols required to fully elucidate and characterize this pathway.

Introduction

Glucosinolates (GSLs) are a class of nitrogen- and sulfur-containing plant secondary metabolites found predominantly in the order Brassicales, which includes the families Brassicaceae and Capparaceae. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase, producing isothiocyanates, nitriles, and other biologically active compounds that play a role in plant defense and have been noted for their potential human health benefits.

This compound is the predominant glucosinolate in several Capparis species, including Capparis spinosa (the caper bush).[1][2][3][4] It is an aliphatic glucosinolate derived from the amino acid methionine. While the general biosynthetic pathway for aliphatic GSLs has been extensively studied in the model plant Arabidopsis thaliana (Brassicaceae), specific details of the this compound pathway in Capparaceae are still an active area of research. This guide synthesizes the current understanding and provides a framework for future investigation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modification.

Stage 1: Chain Elongation of Methionine

This compound is derived from methionine, but it does not directly enter the core pathway. Instead, methionine's side chain is first elongated. This process is a cycle of reactions that adds methylene groups to the amino acid. For this compound, methionine does not undergo chain elongation, a key distinction from many other aliphatic glucosinolates.

Stage 2: Formation of the Core Glucosinolate Structure

This is a multi-step process involving several enzyme families to construct the characteristic thioglucose and sulfonated oxime moieties.

-

Conversion of Methionine to an Aldoxime: The first committed step is the conversion of methionine to methylthioacetaldoxime. This reaction is catalyzed by a cytochrome P450 monooxygenase from the CYP79 family , likely a CYP79F homolog.[5][6][7]

-

Metabolism of the Aldoxime: The resulting aldoxime is then metabolized by another cytochrome P450, a member of the CYP83 family (likely a CYP83A homolog), to a reactive intermediate, proposed to be a nitrile oxide or an S-alkyl-thiohydroximate.[8]

-

Sulfur Donation: A sulfur donor, likely glutathione, is conjugated to the intermediate. This step is catalyzed by a glutathione S-transferase (GST) . The glutathione is subsequently cleaved, leaving the sulfur atom that will form the thiohydroximate.

-

C-S Lyase Activity: A C-S lyase, often referred to as SUR1 , cleaves the conjugate to form a thiohydroximate.

-

Glucosylation: The thiohydroximate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT) , using UDP-glucose as the sugar donor to form desulfothis compound.

-

Sulfation: The final step in the core structure formation is the sulfation of desulfothis compound by a sulfotransferase (SOT) , using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, to yield this compound.[9]

Stage 3: Secondary Side-Chain Modification

For this compound, which has a simple methyl side chain derived directly from methionine, extensive secondary modifications are not a prominent feature of its biosynthesis, unlike other more complex glucosinolates.

Visualization of the this compound Biosynthetic Pathway

The following diagrams illustrate the key stages and the logical flow of the biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound from Methionine.

Quantitative Data: this compound Content in Capparaceae

The concentration of this compound varies significantly between different species of Capparaceae, as well as between different tissues of the same plant and developmental stages.

| Species | Plant Part | This compound Content (µmol/g dry weight unless otherwise noted) | Reference |

| Capparis spinosa | Large Flower Buds | 6.55 | [4] |

| Capparis spinosa | Young Shoots | ~41 (calculated from 90% of 45.56 total GSLs) | [4] |

| Capparis ovata | Young Shoots | 45.56 (total GSLs, ~90% is this compound) | [4] |

| Capparis ovata | Seeds | 39.35 ± 0.09 | [10] |

| Capparis ovata | Leaves | 25.56 ± 0.11 | [10] |

| Isomeris arborea | Mature Leaves (Desert) | 7.9 - 12.8 mg/g wet weight | [11] |

| Isomeris arborea | Immature Leaves (Desert) | 8.4 - 9.2 mg/g wet weight | [11] |

| Isomeris arborea | Seeds | 14.3 mg/g wet weight | [11] |

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway in Capparaceae would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Stable Isotope Labeling Studies

This method is crucial for tracing the metabolic flow from precursors to the final product.[12][13][14][15][16]

Objective: To confirm methionine as the precursor of this compound and to identify intermediates.

Methodology:

-

Precursor Administration: Administer stable isotope-labeled methionine (e.g., ¹³C- or ¹⁵N-labeled) to C. spinosa seedlings or cell cultures.

-

Incubation: Allow the plant material to metabolize the labeled precursor over a time course (e.g., 6, 12, 24, 48 hours).

-

Metabolite Extraction: Harvest the tissue, quench metabolic activity (e.g., by flash-freezing in liquid nitrogen), and perform a methanol/water extraction to isolate polar metabolites, including glucosinolates and their precursors.

-

Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of the stable isotope will result in a predictable mass shift in this compound and its biosynthetic intermediates. By tracking the appearance of these mass-shifted compounds over time, the metabolic sequence can be inferred.

Caption: Workflow for stable isotope labeling studies.

Heterologous Expression and In Vitro Enzyme Assays

This approach is used to confirm the function of candidate genes identified through transcriptomics or homology-based cloning.[17][18][19][20][21]

Objective: To demonstrate the catalytic activity of a candidate CYP79, CYP83, UGT, or SOT enzyme from C. spinosa.

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate gene from C. spinosa RNA.

-

Vector Construction: Clone the cDNA into an appropriate expression vector (e.g., a pET vector for E. coli or a pYES vector for yeast).

-

Heterologous Expression: Transform the expression vector into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., methionine for a CYP79, desulfothis compound for a SOT), and necessary cofactors (e.g., NADPH for CYPs, UDP-glucose for UGTs, PAPS for SOTs).

-

Incubate the reaction at an optimal temperature for a set period.

-

Stop the reaction and analyze the products by HPLC or LC-MS to detect the formation of the expected product.

-

Gene Silencing for In Planta Functional Analysis

Techniques like RNA interference (RNAi) or Virus-Induced Gene Silencing (VIGS) can be used to downregulate the expression of a candidate gene in the plant, allowing for observation of the effect on the metabolic profile.[22][23][24][25][26]

Objective: To confirm the in vivo role of a candidate gene in the this compound pathway.

Methodology:

-

Construct Design: Design an RNAi or VIGS construct targeting a specific sequence of the candidate gene.

-

Plant Transformation: Introduce the construct into C. spinosa plants, typically via Agrobacterium tumefaciens-mediated transformation. For VIGS, agroinfiltration can be used for transient expression.

-

Phenotypic and Metabolic Analysis: Grow the transgenic or infiltrated plants and monitor for any developmental changes.

-

Glucosinolate Profiling: Extract and quantify glucosinolates from the silenced plants and compare the levels of this compound and any potential accumulated intermediates to wild-type control plants. A significant reduction in this compound and/or accumulation of the substrate for the silenced enzyme would confirm its role in the pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Capparaceae is a complex and highly regulated process. While the pathway presented here is based on extensive research in related species, its definitive elucidation in Capparaceae requires further investigation. Future research should focus on the isolation and characterization of the specific genes and enzymes from commercially and medicinally important Capparaceae species. A thorough understanding of this pathway will not only provide insights into plant secondary metabolism but also open avenues for the metabolic engineering of Capparaceae plants for enhanced nutritional and pharmaceutical value. The development of efficient genetic transformation and gene editing tools for species like Capparis spinosa will be pivotal in achieving these goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucosinolate composition of young shoots and flower buds of capers (Capparis species) growing wild in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of CYP79 genes and glucosinolate profiles in Arabidopsis by defense signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of Arabidopsis CYP79C1 and CYP79C2 by Glucosinolate Pathway Engineering in Nicotiana benthamiana Shows Substrate Specificity Toward a Range of Aliphatic and Aromatic Amino Acids [frontiersin.org]

- 7. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP83b1 is the oxime-metabolizing enzyme in the glucosinolate pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. This compound variability among four populations ofIsomeris arborea Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

- 15. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. policycommons.net [policycommons.net]

- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Virus-Induced Gene Silencing as a Tool to Study Regulation of Alkaloid Biosynthesis in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. opensciencepublications.com [opensciencepublications.com]

- 25. researchgate.net [researchgate.net]

- 26. scielo.br [scielo.br]

Glucocapparin in Desert Flora: A Technical Guide to Natural Sources and Distribution

For Immediate Release

This technical guide provides a comprehensive overview of glucocapparin, a methylglucosinolate with significant interest in phytochemical and pharmacological research. It details the natural sources, distribution within plant tissues, and quantitative data of this compound in various desert plants. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and pathway visualizations to support further investigation into this bioactive compound.

Natural Sources of this compound

This compound is a characteristic secondary metabolite found predominantly in plants of the order Brassicales, particularly within the Capparaceae family. Several species adapted to arid and desert environments have been identified as notable sources of this compound.

Key desert plant sources include:

-

Capparis spinosa (Caper Bush): A perennial shrub native to the Mediterranean and parts of Asia, C. spinosa is a well-documented source of this compound.[1][2] The compound is a major glucosinolate in its shoots, buds, and seeds.[1]

-

Isomeris arborea (Bladderpod): This woody caper is endemic to the desert regions of southern California and northern Baja.[3] Studies have shown that populations of I. arborea in desert environments contain significantly higher concentrations of this compound compared to those in non-desert locales.[4]

-

Boscia senegalensis: A drought-resistant shrub found in the Sahel region of Africa, this plant contains this compound in its leaves and fruits.[5][6] Its concentration has been observed to fluctuate seasonally, with higher levels detected during the dry season.[7][8]

-

Cleome viscosa (Wild Mustard): An annual herb distributed throughout tropical regions, including arid plains, C. viscosa has been identified as containing this compound.[9][10][11]

Quantitative Data and Distribution in Plant Tissues

The concentration and distribution of this compound vary significantly among species and within the different organs of a single plant. The highest concentrations are often found in reproductive tissues like seeds and buds, which aligns with its putative role in chemical defense.[3]

This compound Content in Isomeris arborea

Isomeris arborea exhibits notable variation in this compound levels based on tissue type and environmental conditions.[4] Desert populations consistently show higher concentrations, suggesting an adaptive response to environmental stress.[4]

| Plant Part | Condition/Location | This compound Concentration (mg/g) | Basis | Citation |

| Immature Leaves | Desert | 8.4 - 9.2 | Dry Weight | [4] |

| Immature Leaves | Non-Desert | 4.6 - 6.0 | Dry Weight | [4] |

| Mature Leaves | Desert | 7.9 - 12.8 | Dry Weight | [4] |

| Mature Leaves | Non-Desert | ~3.9 - 6.4 | Dry Weight | [4] |

| Immature Leaves | - | 5.2 | Wet Weight | [3] |

| Mature Leaves | - | 4.6 | Wet Weight | [3] |

| Flower Buds | - | 6.2 | Wet Weight | [3] |

| Capsule Walls | - | 1.8 | Wet Weight | [3] |

| Seeds | - | 14.3 | Wet Weight | [3] |

This compound Content in Capparis spinosa

In the caper bush, this compound is the predominant glucosinolate, often comprising over 90% of the total glucosinolate content.[1]

| Plant Part | This compound Concentration | Basis | Citation |

| Shoots and Buds | Constitutes 90% of total glucosinolates | - | [1] |

| Seeds | Constitutes >95% of total glucosinolates (42.6-88.9 µmol/g) | Dry Weight | [1] |

This compound Content in Boscia senegalensis

Studies on Boscia senegalensis reveal significant seasonal variation in this compound content, with the highest levels recorded in the dry season (January) and the lowest during the rainy period (August to November).[6][7][8] Concentrations have been reported to range from 2 to 440 µmol/g.[6]

Experimental Protocols

The analysis of this compound typically involves extraction, purification, enzymatic desulfation, and subsequent quantification by high-performance liquid chromatography (HPLC). Identification is often confirmed using mass spectrometry.

Extraction and Purification of Glucosinolates

This protocol is a standard method for extracting and purifying glucosinolates for analysis.[5][12][13]

-

Sample Preparation: Freeze-dry plant material and grind it into a fine powder. Weigh approximately 50-100 mg of the dried powder into a 2 mL reaction tube.[12]

-

Extraction: Add 1 mL of 70% methanol pre-heated to 75°C. To deactivate endogenous myrosinase enzymes, place the tubes in a water bath at 74°C ± 1°C for 15 minutes.[5][12] An internal standard (e.g., sinigrin) may be added at this stage.[5]

-

Centrifugation: Centrifuge the samples at approximately 3000 x g for 10 minutes. Collect the supernatant.[5][12]

-

Column Preparation: Prepare a mini-column using a 1 mL syringe plugged with glass wool. Add a slurry of DEAE-Sephadex A-25 resin. Wash the column sequentially with water and an equilibration buffer (e.g., 0.5 M acetate buffer, pH 5.8).[5]

-

Purification: Load the supernatant (crude extract) onto the prepared DEAE-Sephadex column. The anionic glucosinolates will bind to the ion-exchange resin. Wash the column to remove impurities.[5]

Desulfation and Quantification by HPLC

-

Enzymatic Desulfation: Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight (approx. 15-18 hours) at room temperature.[5][12] This reaction cleaves the sulfate group, converting the glucosinolates into their desulfo-analogs.

-

Elution: Elute the desulfoglucosinolates from the column using ultrapure water.[5][12]

-

HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system equipped with a C18 column and a UV or PDA detector.[5][12][14]

Identification by Mass Spectrometry

For structural confirmation, the identity of this compound can be confirmed by analyzing its hydrolysis products or the intact molecule.

-

GC-MS of Hydrolysis Products: The enzymatic hydrolysis of this compound by myrosinase yields methyl isothiocyanate. This volatile compound can be identified using Gas Chromatography-Mass Spectrometry (GC-MS), often employing Solid-Phase Microextraction (SPME) for sample introduction.[5][15]

-

LC-MS of Intact Glucosinolates: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze intact glucosinolates without the need for desulfation, providing molecular weight and fragmentation data for definitive identification.[16]

Visualizations

Biosynthesis Pathway of Aliphatic Glucosinolates

This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis involves three key stages: chain elongation, core structure formation, and side-chain modification.[17][18][19]

Experimental Workflow for this compound Analysis

The following diagram outlines the standard laboratory procedure for the quantification of this compound from plant tissue.

References

- 1. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound variability among four populations ofIsomeris arborea Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [file.scirp.org]

- 8. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methylglucosinolate (Glucocapparin): Chemical Structure, Properties, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglucosinolate, also known as glucocapparin, is a naturally occurring glucosinolate found predominantly in plants of the Capparaceae family. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the key biological pathways governing its biosynthesis and degradation. Detailed experimental methodologies for the extraction, purification, and analysis of methylglucosinolate are presented, alongside visualizations of its metabolic pathways to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Methylglucosinolate is an alkylglucosinolate characterized by a core structure consisting of a β-D-thioglucose group, a sulfonated oxime, and a methyl side chain derived from the amino acid alanine.[1][2] Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate.[1]

Table 1: Chemical Identifiers for Methylglucosinolate (this compound)

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate[1] |

| Synonyms | This compound, Methyl glucosinolate[3] |

| CAS Number | 497-77-8[1] |

| Molecular Formula | C₈H₁₅NO₉S₂[1][3] |

| InChI | InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1[1] |

| InChIKey | UBTOEGCOMHAXGV-CBQIKETKSA-N[1] |

| SMILES | CC(=NOS(=O)(=O)O)S[C@H]1--INVALID-LINK--CO)O)O">C@@HO[1] |

Physicochemical Properties

The physicochemical properties of methylglucosinolate are crucial for its extraction, isolation, and formulation. It is a water-soluble compound, a characteristic attributed to its polar glucose and sulfate moieties.

Table 2: Physicochemical Properties of Methylglucosinolate (this compound)

| Property | Value | Source |

| Molecular Weight | 333.34 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Melting Point | 198 °C (decomposes) | [3] |

| Solubility | Soluble in methanol and water | [1] |

| Storage | Desiccate at -20°C | [1] |

| XLogP3 | -1.8 | [2] |

| Topological Polar Surface Area | 200 Ų | [2] |

| Heavy Atom Count | 20 | [2] |

Biological Pathways

Biosynthesis of Methylglucosinolate

The biosynthesis of glucosinolates, including methylglucosinolate, is a multi-step process that begins with an amino acid precursor. As an aliphatic glucosinolate, methylglucosinolate is derived from the amino acid methionine. The biosynthesis can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications.

The general pathway for aliphatic glucosinolate biosynthesis is outlined below. Specific enzymes responsible for each step in the formation of methylglucosinolate are homologous to those identified in model organisms like Arabidopsis thaliana.

Biosynthesis pathway of aliphatic glucosinolates.

Enzymatic Degradation of Methylglucosinolate

Upon tissue damage, methylglucosinolate comes into contact with the enzyme myrosinase (a thioglucosidase), which is spatially segregated in intact plant cells. Myrosinase catalyzes the hydrolysis of the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form methyl isothiocyanate, a volatile and biologically active compound.

Myrosinase-catalyzed degradation of methylglucosinolate.

Experimental Protocols

Extraction and Purification of Methylglucosinolate

The following protocol outlines a general method for the extraction and purification of glucosinolates from plant material, which can be adapted for methylglucosinolate.

Workflow for glucosinolate extraction and purification.

Methodology:

-

Sample Preparation: Freeze plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

-

Extraction: Immediately add the powdered tissue to boiling 70% methanol (1:10 w/v) and incubate for 10 minutes to inactivate myrosinase.

-

Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.

-

Purification:

-

Prepare a DEAE-Sephadex A-25 anion exchange column.

-

Load the supernatant onto the column.

-

Wash the column with water followed by a sodium acetate buffer.

-

For analysis of intact glucosinolates, elute with a high concentration salt solution. For HPLC analysis of desulfoglucosinolates, proceed to the next step.

-

-

Desulfation (for HPLC analysis):

-

Apply a solution of purified arylsulfatase to the column and incubate overnight at room temperature.

-

Elute the resulting desulfoglucosinolates with ultrapure water.

-

-

Lyophilization: Freeze-dry the eluate to obtain a purified powder of desulfoglucosinolates.

Analysis of Methylglucosinolate

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of glucosinolates. Analysis is typically performed on the desulfated forms for better resolution and sensitivity.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile is typically employed.

-

Detection: UV detection at 229 nm is standard for desulfoglucosinolates.

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a purified glucosinolate standard (e.g., sinigrin) and applying a response factor.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the sensitive detection and identification of intact glucosinolates.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, for accurate mass determination and fragmentation analysis.

-

Identification: Identification is based on the accurate mass of the parent ion and its characteristic fragmentation pattern.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of purified glucosinolates.

-

¹H NMR: Provides information on the protons in the molecule, including those of the glucose moiety and the side chain.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure.

Conclusion

Methylglucosinolate (this compound) is a significant natural product with a well-defined chemical structure and a range of physicochemical properties that influence its biological role and potential applications. Its biosynthesis from methionine and subsequent enzymatic degradation to the bioactive methyl isothiocyanate are key pathways that are of interest to researchers in plant science and pharmacology. The experimental protocols detailed in this guide provide a foundation for the reliable extraction, purification, and analysis of methylglucosinolate, enabling further investigation into its biological activities and potential for drug development.

References

- 1. Identification of glucosinolates in capers by LC-ESI-hybrid linear ion trap with Fourier transform ion cyclotron resonance mass spectrometry (LC-ESI-LTQ-FTICR MS) and infrared multiphoton dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucosinolate Shield: Unveiling the Chemical Defense Role of Glucocapparin in Isomeris arborea

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isomeris arborea (the bladderpod), a shrub native to the arid regions of North America, employs a sophisticated chemical defense strategy to deter herbivores. Central to this defense is the glucosinolate-myrosinase system, often termed the "mustard oil bomb." This technical guide provides an in-depth examination of the biological role of glucocapparin, the primary glucosinolate in Isomeris arborea, as a chemical defense agent. We will explore the quantitative distribution of this compound within the plant, detail the experimental protocols for its analysis, and present the putative signaling pathway regulating its production. This document is intended for researchers, scientists, and drug development professionals interested in plant-herbivore interactions, natural product chemistry, and the discovery of novel bioactive compounds.

Introduction: The "Mustard Oil Bomb" in Isomeris arborea

Plants have evolved a vast arsenal of chemical defenses to protect themselves from herbivory. The glucosinolate-myrosinase system is a classic example of a two-component defense mechanism. Glucosinolates, such as this compound, are stored in plant tissues and are relatively benign on their own. However, when the plant tissue is damaged by a chewing herbivore, the glucosinolates come into contact with the enzyme myrosinase, which is stored in separate cells. This initiates a rapid hydrolysis of the glucosinolates, releasing a variety of volatile and toxic compounds, primarily isothiocyanates. This rapid chemical defense is often referred to as the "mustard oil bomb."

In Isomeris arborea, the sole glucosinolate identified is methylglucosinolate, commonly known as this compound. This compound is considered a putative defense compound, and its concentration varies significantly within the plant and between different populations, suggesting an adaptive role in response to environmental pressures, including herbivory.

Quantitative Distribution of this compound

The concentration of this compound in Isomeris arborea is not uniform and is influenced by plant organ, developmental stage, and environmental conditions. Studies have shown that desert populations of I. arborea generally contain higher concentrations of this compound than non-desert populations, which may be an adaptation to higher herbivore pressure in more resource-limited environments.

Table 1: this compound Concentration in Different Tissues of Isomeris arborea

| Plant Organ | Population Type | Average this compound Concentration (mg/g wet weight) |

| Immature Leaves | Desert | 8.4 - 9.2 |

| Non-desert | 4.6 - 6.0 | |

| Mature Leaves | Desert | 7.9 - 12.8 |

| Non-desert | ~3.5 - 6.0 | |

| Flower Buds | Desert | Lower than non-desert |

| Non-desert | Slightly higher than desert | |

| Capsule Walls | Desert | Higher than non-desert |

| Non-desert | Lower than desert | |

| Seeds | Desert | Higher than non-desert |

| Non-desert | Lower than desert |

Table 2: Effect of Nitrogen Availability on this compound Concentration in Isomeris arborea

| Nitrogen Fertilizer Treatment | This compound Concentration (mg/g) |

| Lacking Nitrogen | 10.1 - 10.9 |

| 20 mM Nitrogen | ~5.0 - 5.5 |

The this compound-Myrosinase Defense Pathway

The chemical defense is initiated upon tissue damage. The proposed pathway is as follows:

Caption: The "mustard oil bomb" defense mechanism in Isomeris arborea.

Putative Signaling Pathway for this compound Induction

While the specific signaling pathways in Isomeris arborea have not been elucidated, the jasmonic acid (JA) pathway is a well-established regulator of anti-herbivore defenses in many plant species. Herbivore damage is known to trigger a cascade of events leading to the synthesis of JA, which then activates the expression of genes involved in the biosynthesis of defensive compounds like glucosinolates.

Caption: A putative jasmonic acid signaling pathway for induced this compound defense.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the study of this compound and myrosinase. These are generalized protocols and may require optimization for Isomeris arborea.

This compound Extraction and Quantification via HPLC

This protocol is adapted from established methods for glucosinolate analysis.

Caption: Workflow for this compound extraction and HPLC analysis.

Detailed Steps:

-

Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.

-

Extraction: Extract a known weight of the powder (e.g., 100 mg) with hot 70% methanol.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Anion Exchange: Apply the supernatant to a mini-column containing DEAE-Sephadex A-25 to bind the glucosinolates.

-

Desulfation: Add a purified sulfatase solution to the column and incubate overnight at room temperature. This removes the sulfate group, which is necessary for good chromatographic separation.

-

Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water.

-

HPLC Analysis: Analyze the eluate using a reverse-phase C18 HPLC column with a water/acetonitrile gradient and detect the desulfoglucosinolates at 229 nm.

-

Quantification: Quantify the this compound peak by comparing its area to a standard curve generated from a known glucosinolate standard (e.g., sinigrin).

Myrosinase Activity Assay

This spectrophotometric assay measures the rate of glucose production from the hydrolysis of a glucosinolate substrate.

Detailed Steps:

-

Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Removal of Endogenous Glucosinolates: Pass the crude extract through a DEAE-Sephadex A-25 column to remove endogenous this compound.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of a glucosinolate substrate (e.g., sinigrin), glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine).

-

Initiate Reaction: Add the plant extract to the reaction mixture to start the myrosinase-catalyzed hydrolysis.

-

Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 492 nm) over time. The rate of color change is proportional to the rate of glucose production, and thus to the myrosinase activity.

-

Calculation of Activity: Calculate the enzyme activity in units (e.g., µmol of glucose released per minute per mg of protein).

Logical Relationships in Chemical Defense

The chemical defense of Isomeris arborea is a complex interplay of genetic, environmental, and ecological factors. The following diagram illustrates the logical relationships between these factors.

Caption: Logical relationships in the chemical defense of Isomeris arborea.

Conclusion and Future Directions

This compound is a key component of the chemical defense system in Isomeris arborea. Its concentration is influenced by both genetic and environmental factors, suggesting an adaptive significance. While the general mechanism of the glucosinolate-myrosinase system is well understood, further research is needed to:

-

Directly quantify the deterrent effects of this compound on specific herbivores of I. arborea through controlled feeding trials.

-

Isolate and characterize the specific myrosinase enzyme(s) present in I. arborea to understand its kinetic properties.

-

Investigate the signaling pathways that regulate this compound biosynthesis in I. arborea in response to herbivory.

-

Explore the potential for discovering novel bioactive compounds from the breakdown products of this compound, which may have applications in agriculture or medicine.

This technical guide provides a comprehensive overview of the current knowledge on the role of this compound in the chemical defense of Isomeris arborea. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field and will stimulate further investigation into this fascinating plant-herbivore interaction.

An In-depth Technical Guide on Glucocapparin and its Hydrolysis Product, Methylisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocapparin, a glucosinolate found predominantly in plants of the Capparaceae family, is a precursor to the volatile and biologically active compound, methylisothiocyanate (MITC). The enzymatic hydrolysis of this compound by myrosinase releases MITC, which has garnered significant interest for its diverse bioactivities, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of this compound and MITC, detailing their physicochemical properties, enzymatic conversion, and mechanisms of action. It includes detailed experimental protocols for their extraction, quantification, and biological evaluation, alongside a review of their effects on key cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of these natural compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and methylisothiocyanate is fundamental for their extraction, handling, and application in research and development. The following tables summarize key quantitative data for both compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₉S₂ | [PubChem CID: 21600408] |

| Molecular Weight | 333.3 g/mol | [PubChem CID: 21600408] |

| Appearance | White powder (potassium salt) | [biocrick.com] |

| Solubility | Soluble in water | [biocrick.com] |

| Storage | Desiccate at -20°C | [biocrick.com] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyethanimidothioate | [PubChem CID: 21600408] |

Table 2: Physicochemical Properties of Methylisothiocyanate (MITC)

| Property | Value | Reference |

| Molecular Formula | C₂H₃NS | [PubChem CID: 11167] |

| Molecular Weight | 73.12 g/mol | [PubChem CID: 11167] |

| Appearance | Colorless to pale yellow liquid/solid | [cameochemicals.noaa.gov] |

| Odor | Pungent, sharp | [cameochemicals.noaa.gov] |

| Melting Point | 30 - 36 °C (86 - 96.8 °F) | [cameochemicals.noaa.gov] |

| Boiling Point | 117 - 120 °C (242.6 - 248 °F) | [cameochemicals.noaa.gov] |

| Density | 1.069 g/cm³ at 37 °C | [cameochemicals.noaa.gov] |

| Vapor Pressure | 20.7 mmHg at 25 °C | [PubChem CID: 11167] |

| Water Solubility | 7.6 g/L | [Guidechem] |

| logP (Octanol/Water) | 0.94 | [PubChem CID: 11167] |

| Flash Point | 27 °C (80.6 °F) | [cameochemicals.noaa.gov] |

Enzymatic Hydrolysis of this compound

The conversion of this compound to methylisothiocyanate is a critical process, typically initiated by the enzyme myrosinase (a thioglucosidase) upon tissue damage in plants. This enzymatic reaction is fundamental to the biological activity attributed to many glucosinolate-containing plants.

Reaction Workflow

The hydrolysis of this compound by myrosinase yields D-glucose and an unstable aglycone, which then rearranges to form methylisothiocyanate.

Biological Activities of Methylisothiocyanate

MITC exhibits a broad spectrum of biological activities, primarily attributed to its electrophilic nature, which allows it to react with nucleophilic cellular components.

Anticancer Activity

MITC has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Table 3: Cytotoxicity of Methylisothiocyanate (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Jurkat | Acute T-cell leukemia | 8.65 | [1] |

| HL-60 | Promyelocytic leukemia | 16 | [1] |

| MCF-7 | Breast adenocarcinoma | >100 (for a related ITC) | [2] |

| HCT-116 | Colon cancer | >100 (for a related ITC) | [2] |

| HeLa | Cervical cancer | ~10-20 (for related ITCs) | [3] |

Note: Data for MITC is limited; values for other isothiocyanates (ITCs) are included for comparative purposes. Further research is needed to establish a comprehensive IC₅₀ profile for MITC.

Antimicrobial Activity

MITC is a potent antimicrobial agent with activity against a range of bacteria and fungi. This property has led to its use as a soil fumigant in agriculture.

Table 4: Antimicrobial Activity of Methylisothiocyanate (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Bacterium (Gram-negative) | 4 | [4] |

| Pseudomonas aeruginosa | Bacterium (Gram-negative) | 4 | [4] |

| Staphylococcus epidermidis | Bacterium (Gram-positive) | 0.5 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium (Gram-positive) | 8 | [4] |

| Candida albicans | Fungus | 128 | [3] |

Key Signaling Pathways Modulated by Methylisothiocyanate

MITC exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress. Isothiocyanates, including MITC, are known activators of this pathway, leading to the transcription of antioxidant and cytoprotective genes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Isothiocyanates have been shown to inhibit this pathway, contributing to their anticancer effects.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including isothiocyanates, function by inducing apoptosis in cancer cells. This process involves a cascade of caspase activation.

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of this compound and methylisothiocyanate.

Extraction of this compound and Enzymatic Hydrolysis

This protocol describes the extraction of this compound from Capparis spinosa (caper) plant material and its subsequent hydrolysis to MITC.

Materials:

-

Fresh or freeze-dried Capparis spinosa plant material (e.g., leaves, buds)

-

70% Methanol

-

Myrosinase (from Sinapis alba or other suitable source)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Water bath

-

Rotary evaporator

-

Solid Phase Extraction (SPE) columns (DEAE-Sephadex A-25)

-

Sodium acetate buffer (pH 5.5)

-

Sulfatase solution

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind freeze-dried material to a fine powder.

-

Extraction: a. To 1 g of powdered plant material, add 10 mL of boiling 70% methanol to inactivate endogenous myrosinase. b. Vortex thoroughly and incubate in a shaking water bath at 70°C for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more. e. Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

Purification (Optional, for higher purity): a. Condition a DEAE-Sephadex A-25 SPE column with deionized water and then with sodium acetate buffer. b. Load the concentrated extract onto the column. c. Wash the column with buffer to remove impurities. d. Apply sulfatase solution to the column and incubate to desulfate the glucosinolates. e. Elute the desulfoglucosinolates with deionized water.

-

Enzymatic Hydrolysis: a. Redissolve the dried extract (or use the eluate from purification) in a known volume of deionized water or buffer. b. Add myrosinase solution to the extract. c. Incubate the reaction mixture at 37°C for 2-4 hours to allow for complete hydrolysis to MITC. d. The resulting solution containing MITC can be used for subsequent analysis (e.g., GC-MS).

Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile, increasing to 30% over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of a known glucosinolate (e.g., sinigrin, as this compound standards may not be commercially available) of varying concentrations in the mobile phase.

-

Sample Preparation: Use the desulfated glucosinolate extract prepared as described in section 5.1.3.

-

Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the sample extracts. c. Identify the this compound peak based on retention time compared to a reference or literature values. d. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, applying appropriate response factors if a different standard is used.

Cytotoxicity Assessment by MTT Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of MITC on cancer cell lines and to calculate the IC₅₀ value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Methylisothiocyanate (MITC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: a. Prepare a series of dilutions of MITC in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the MITC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MITC, e.g., DMSO) and a blank (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the MITC concentration to generate a dose-response curve. c. Determine the IC₅₀ value, which is the concentration of MITC that causes a 50% reduction in cell viability.

Determination of Minimum Inhibitory Concentration (MIC)

This broth microdilution protocol is used to determine the minimum concentration of MITC that inhibits the visible growth of a specific microorganism.

Materials:

-

Microorganism to be tested (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Methylisothiocyanate (MITC)

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: a. From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of MITC: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of a stock solution of MITC (at twice the highest desired test concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (no MITC), and column 12 as the sterility control (no inoculum).

-

Inoculation: a. Inoculate each well (columns 1-11) with 100 µL of the prepared microbial inoculum.

-

Incubation: a. Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of MITC in which there is no visible growth.

Conclusion

This compound and its hydrolysis product, methylisothiocyanate, represent a promising area of natural product research. The potent biological activities of MITC, particularly its anticancer and antimicrobial effects, warrant further investigation for potential therapeutic applications. The data and protocols presented in this technical guide provide a foundational resource for researchers to explore the full potential of these compounds. Future studies should focus on elucidating the specific molecular targets of MITC, conducting in vivo efficacy and safety studies, and optimizing extraction and delivery methods to harness its therapeutic benefits.

References

Glucocapparin in Boscia senegalensis Seeds: A Technical Guide to its Occurrence, Concentration, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence and concentration of glucocapparin in the seeds of Boscia senegalensis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Introduction to this compound and Boscia senegalensis

Boscia senegalensis, a resilient evergreen shrub native to the Sahel region of Africa, is a plant of significant nutritional and medicinal interest. Its seeds, often referred to as "hanza," are a traditional food source, particularly during times of famine. However, the raw seeds possess a bitter taste attributed to the presence of this compound, a type of glucosinolate. Glucosinolates are sulfur-containing secondary metabolites that, upon enzymatic hydrolysis, produce isothiocyanates and other compounds with a range of biological activities, including potential therapeutic effects.

This compound (methylglucosinolate) is the primary glucosinolate found in B. senegalensis. When the plant tissue is damaged, the enzyme myrosinase comes into contact with this compound, hydrolyzing it to produce methylisothiocyanate (MITC). MITC is a volatile compound with known pesticidal and antimicrobial properties, and its precursor, this compound, is a subject of research for its potential pharmacological applications. This guide focuses on the scientific understanding of this compound within the seeds of this important plant species.

Occurrence and Concentration of this compound

The concentration of this compound in Boscia senegalensis seeds, specifically in the de-hulled seeds known as "hanza," has been the subject of several quantitative studies. The levels of this glucosinolate can vary significantly depending on the geographical location of the plant and the season of harvest.

A study analyzing B. senegalensis from five populations in Niger in 2011 found that the this compound concentration in hanza was approximately 100 µmol per gram of dry mass.[1] Another study monitoring this compound content in Senegal reported a wide range, from 2 to 440 µmol g⁻¹ in leaves and fruits, with the highest concentrations recorded in the dry season (January) and the lowest during the rainy season (August to November).[2] While this latter study focused on leaves and fruits, it provides valuable context on the seasonal variability of glucosinolates in the plant.

The following table summarizes the available quantitative data for this compound concentration in the seeds (hanza) of Boscia senegalensis.

| Plant Part | Geographic Location | Concentration (µmol/g dry mass) | Reference |

| Hanza (seeds without testa) | Tanout, Niger | Highest among five populations, ~100 | [1] |

| Hanza (seeds without testa) | Niger (5 populations) | ~100 | [1] |

Experimental Protocols

The quantification of this compound in Boscia senegalensis seeds typically involves extraction, purification, and analysis by high-performance liquid chromatography (HPLC). The most cited method is an adaptation of the international standard ISO 9167-1, originally developed for the analysis of glucosinolates in rapeseed.

Sample Preparation

-

Harvesting and Drying: Collect mature Boscia senegalensis seeds. To prevent premature enzymatic hydrolysis of this compound by myrosinase, the seeds should be dried immediately at ambient temperature (approximately 25°C ± 5°C).

-

Grinding: Once dried, the seeds (or hanza, if the testa is removed) are finely ground to a powder using a laboratory mill. Homogenize the powder to ensure a representative sample.

Extraction of this compound

This protocol is adapted from the ISO 9167-1 method as described in studies on B. senegalensis.

-

Initial Extraction:

-

Weigh approximately 50 mg of the powdered seed material into a 12 mL glass tube.

-

Add 4.5 mL of a pre-heated (boiling) 70% methanol/water (v/v) solution to the tube in a water bath set at 74°C ± 1°C.

-

Add 1 mL of a 20 mM sinigrin solution (internal standard).

-

Add another 4.5 mL of the hot solvent mixture.

-

Agitate the solution for 15 minutes using a magnetic stirrer.

-

Centrifuge the mixture at 3500 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Desulfation and Purification

-

Column Preparation:

-

Prepare a mini-column by placing approximately 30 ± 5 mg of DEAE Sephadex A-25 into a 1 mL syringe.

-

Wash the column with 2 x 1 mL of distilled water.

-

Adjust the pH by eluting with 2 mL of 0.5 M acetate buffer (pH 5.8).

-

Wash again with 3 mL of distilled water.

-

-

Sample Loading and Desulfation:

-

Load 1 mL of the crude this compound extract onto the column.

-

Elute with 2 x 1 mL of 0.0025 M acetate buffer (pH 5.8).

-

Add 150 µL of sulfatase solution to the column to initiate the desulfation of this compound.

-

Allow the reaction to proceed for 15 hours.

-

-

Elution of Desulfothis compound:

-

Elute the resulting desulfothis compound from the column by adding 4 x 0.5 mL of distilled water and collecting the eluate.

-

HPLC Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., VARIAN INERTSIL 3 ODS-3, 100 mm x 3 mm, 3 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

0 min: 98.1% water

-

3 to 33 min: Gradient from 98.1% to 80% water

-

33 to 45 min: Gradient from 80% back to 98.1% water

-

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 229 nm.

-

Column Temperature: 30°C.

-

-

Quantification:

-

Identify the desulfothis compound peak based on its retention time compared to a standard.

-

Quantify the concentration by comparing the peak area to that of the internal standard (sinigrin) and applying a response factor. The concentration is typically expressed as µmol per gram of dry weight.[3]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analysis of this compound from Boscia senegalensis seeds.

Caption: Workflow for this compound Analysis.

Glucosinolate Biosynthesis Pathway

This compound, as a methylglucosinolate, is derived from the amino acid alanine. The biosynthesis of glucosinolates is a multi-step process involving chain elongation (for aliphatic glucosinolates), core structure formation, and side-chain modification.

Caption: this compound Biosynthesis Pathway.

Myrosinase-Glucosinolate System (Signaling Pathway)

The biological activity of this compound is realized through its hydrolysis by the enzyme myrosinase, a process often referred to as the "mustard oil bomb." This signaling pathway is activated upon tissue damage.

Caption: Glucosinolate-Myrosinase System Activation.

Conclusion

This technical guide has provided a detailed overview of the occurrence, concentration, and analysis of this compound in the seeds of Boscia senegalensis. The quantitative data highlights the variability of this compound content, emphasizing the importance of considering geographical and seasonal factors in research and development. The detailed experimental protocols, adapted from established standards, offer a practical framework for scientists seeking to quantify this compound. Furthermore, the visualizations of the experimental workflow and the relevant biochemical pathways provide a clear conceptual understanding of the processes involved.

For professionals in drug development, the information presented here underscores the potential of B. senegalensis seeds as a source of this compound, a precursor to the bioactive compound methylisothiocyanate. Further research into the pharmacological properties of this compound and its derivatives is warranted, and this guide serves as a foundational resource for such endeavors.

References

- 1. Allelopathic effects of glucosinolate breakdown products in Hanza [Boscia senegalensis (Pers.) Lam.] processing waste water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]

The Allelopathic Potential of Glucocapparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocapparin, a glucosinolate found in species of the Capparaceae and Brassicaceae families, represents a significant area of interest in the study of plant chemical defense and allelopathy. Upon enzymatic hydrolysis, it releases methylisothiocyanate (MITC), a volatile and highly reactive compound with potent phytotoxic effects. This guide provides an in-depth technical overview of the allelopathic potential of this compound, focusing on its mechanism of action, experimental evaluation, and the underlying cellular and signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising field.

Introduction to this compound and Allelopathy

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Glucosinolates are a class of plant secondary metabolites that serve as precursors to potent allelochemicals.

This compound (methylglucosinolate) is a prominent glucosinolate. In intact plant tissues, this compound is physically separated from the enzyme myrosinase. However, when the plant tissue is damaged, myrosinase comes into contact with this compound, catalyzing its hydrolysis to form the highly volatile and biocidal compound, methylisothiocyanate (MITC).[1] It is this breakdown product, MITC, that is primarily responsible for the allelopathic and phytotoxic properties attributed to this compound-containing plants.

Mechanism of Action: The Role of Methylisothiocyanate (MITC)

The allelopathic activity of this compound is mediated by its hydrolysis product, MITC. MITC is a potent phytotoxin that can inhibit plant growth through various mechanisms:

-

Inhibition of Seed Germination and Seedling Growth: MITC has been shown to be phytotoxic to a wide range of plants.[2] Isothiocyanates, in general, are known to inhibit both seed germination and root elongation.[3][4] Root elongation is often a more sensitive indicator of phytotoxicity than seed germination.[4][5]

-

Cellular Disruption: Isothiocyanates are highly reactive and can cause significant cellular damage. They have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6][7] They can also deplete the cellular pool of glutathione, a key antioxidant, and interfere with the cell cycle, leading to an accumulation of cells in the S-phase.[1][7][8]

Quantitative Allelopathic Effects

While specific quantitative data for the allelopathic effects of pure this compound or methylisothiocyanate on various plant species is an area requiring more dedicated research, studies on closely related isothiocyanates provide valuable insights into their dose-dependent inhibitory effects. The following table summarizes the effects of allyl-isothiocyanate (AITC), a structurally similar compound, on the growth of Arabidopsis thaliana.

| Concentration of Allyl-isothiocyanate (µM) | Main Root Length Inhibition (%) | Reference |

| 50 | 10 | [6] |

| 1000 | 88 | [6] |

Table 1: Dose-dependent inhibition of Arabidopsis thaliana main root length by allyl-isothiocyanate.[6] It is important to note that while AITC serves as a relevant proxy, direct dose-response studies with MITC are needed for precise quantitative assessment.

Experimental Protocols

Allelopathic Bioassay of Volatile Compounds from Plant Material

This protocol is adapted from a study on the allelopathic effects of Brassica juncea cultivars and is suitable for assessing the volatile allelochemicals released from this compound-containing plant tissues.[8]

Materials:

-

Fresh leaf tissue from a this compound-containing plant

-

Square petri dishes (120 x 120 mm)

-

Agar medium (e.g., Murashige and Skoog)

-

Lettuce seeds (Lactuca sativa)

-

Growth chamber

Procedure:

-

Prepare the agar medium and pour it into the square petri dishes.

-

Place a specific amount of fresh leaf tissue (e.g., 0.1 g) on one side of the petri dish, ensuring it does not directly contact the agar where the seeds will be placed.

-

On the opposite side of the dish, place a specific number of lettuce seeds (e.g., 20) on the surface of the agar.

-

Seal the petri dishes with parafilm to create a closed environment.

-

Prepare a control dish with lettuce seeds on agar but without any plant tissue.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specific duration (e.g., 7 days).

-

After the incubation period, measure the germination rate and the radicle and hypocotyl length of the lettuce seedlings.

-

Calculate the percentage of inhibition compared to the control.

Soil Bioassay for Isothiocyanates

This protocol is designed to assess the effect of ITCs when incorporated into the soil, simulating a more natural exposure route.[9][10]

Materials:

-

Standard potting soil

-

Methylisothiocyanate (MITC) standard

-

Test plant seeds (e.g., cress, lettuce)

-

Pots or containers

-

Incubator or greenhouse

Procedure:

-

Prepare a stock solution of MITC in a suitable solvent (e.g., acetone).

-

Incorporate the MITC solution into the soil at various concentrations (e.g., 1, 10, 50, 100 nmol/g soil). Ensure thorough mixing for uniform distribution. Prepare a control soil sample with the solvent only.

-

Allow the solvent to evaporate from the soil in a fume hood.

-

Fill pots with the treated and control soil.

-

Sow a specific number of test plant seeds in each pot.

-

Place the pots in a controlled environment (incubator or greenhouse) with appropriate light and temperature conditions.

-

Water the pots as needed.

-

After a predetermined period (e.g., 14 days), carefully remove the seedlings and measure parameters such as germination rate, root length, shoot height, and fresh/dry biomass.

-

Analyze the data to determine the dose-response relationship of MITC on the test plant.

Signaling Pathways

The phytotoxic effects of isothiocyanates are linked to the induction of specific signaling pathways within the target plant cells. A key pathway involves the generation of Reactive Oxygen Species (ROS).

Isothiocyanate-Induced ROS Production and Signaling

Isothiocyanates, such as sulforaphane, have been shown to induce the production of ROS in plants, primarily through the activation of NADPH oxidases, specifically the Respiratory Burst Oxidase Homologue D (RBOHD).[6] This burst of ROS acts as a signaling cascade, leading to downstream cellular responses.

Experimental Workflow

The investigation of the allelopathic potential of this compound follows a logical workflow, from the extraction and hydrolysis of the compound to the assessment of its biological effects.

Conclusion and Future Directions

This compound, through its hydrolysis to methylisothiocyanate, exhibits significant allelopathic potential. The underlying mechanisms involve the induction of oxidative stress and disruption of fundamental cellular processes in target plants. The provided experimental protocols and workflow offer a framework for the continued investigation of this and other glucosinolates.

Future research should focus on:

-

Generating specific dose-response data for methylisothiocyanate across a broader range of plant species, including both crops and weeds.

-

Elucidating the full spectrum of signaling pathways affected by MITC in plants, moving beyond ROS to investigate hormonal and other stress-related pathways.

-

Exploring the potential of this compound-containing plants in sustainable agriculture as biofumigants or cover crops for weed and pest management.

-

Investigating the potential for synergistic or antagonistic interactions of MITC with other allelochemicals in the rhizosphere.

By advancing our understanding of the allelopathic properties of this compound, we can unlock its potential for applications in agriculture and biotechnology, contributing to the development of novel and sustainable solutions for crop protection.

References

- 1. Editorial: Physiology and Cellular Mechanisms of Isothiocyanates and Other Glucosinolate Degradation Products in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]

- 4. Seed germination, root elongation, root-tip mitosis, and micronucleus induction of five crop plants exposed to chromium in fluvo-aquic soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The isothiocyanate sulforaphane induces respiratory burst oxidase homologue D?dependent reactive oxygen species production and regulates expression of stress response genes - CONICET [bicyt.conicet.gov.ar]

- 7. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Glucocapparin: A Precursor to Bioactive Isothiocyanates - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocapparin, a prominent glucosinolate found in species of the Capparaceae family, notably Capparis spinosa (caper), serves as a stable precursor to the volatile and highly reactive methyl isothiocyanate (MITC). Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound, initiating a cascade that yields MITC, a compound with demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of this compound, its conversion to bioactive isothiocyanates, and the associated biological activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data

The concentration of this compound and the cytotoxic potential of its hydrolysis product, methyl isothiocyanate, are summarized below.

Table 1: this compound Content in Capparis spinosa

| Plant Part | This compound Content | Reference |

| Young Shoots | 45.56 µmol/g | |

| Flower Buds (≤ 8 mm) | 6.55 - 45.56 µmol/g | |

| Flower Buds (8 < x ≤ 13 mm) | 6.55 - 45.56 µmol/g | |

| Flower Buds (> 13 mm) | 6.55 µmol/g | |

| Fresh Buds | 18.43 mg/g Dry Residue | |

| Fermented Buds | 11.98–15.39 mg/g Dry Residue |

Note: this compound constitutes approximately 90% of the total glucosinolates in the young shoots and buds of Capparis spinosa.

Table 2: In Vitro Cytotoxicity of Isothiocyanates (IC50 Values)

| Isothiocyanate | Cell Line | IC50 | Reference |

| 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) | Jurkat (Leukemia) | 8.65 µM | |

| 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) | HL-60 (Leukemia) | 16 µM | |

| Phenethyl isothiocyanate (PEITC) | HeLa (Cervical Cancer) | 5 - 6 µM |

Experimental Protocols

Extraction and Quantification of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction of glucosinolates from plant material and their quantification as desulfoglucosinolates using HPLC.

Materials:

-

70% Methanol (MeOH)

-

20 mM Sodium Acetate (NaOAc), pH 5.5

-

Cross-linked dextran gel (e.g., Sephadex G-25)

-

Aryl sulfatase (Type H-1 from Helix pomatia)

-

Sinigrin monohydrate (reference standard)

-

Ultrapure water

-

Liquid nitrogen

-

HPLC system with a UV or photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Freeze-dry plant material and grind to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Add 70% methanol to the powdered plant material.

-

Heat at 70°C for 30 minutes to inactivate myrosinase.

-

Centrifuge and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

-

Purification:

-

Prepare a small column with the cross-linked dextran gel.

-

Apply the crude extract to the column.

-

Wash the column with 20 mM sodium acetate.

-

-

Desulfation:

-

Add aryl sulfatase solution to the column and incubate overnight at room temperature. This converts the glucosinolates to their desulfo-analogs.

-

-

Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

-

HPLC Analysis:

-

Analyze the eluate using an HPLC system.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: UV detection at 229 nm.

-

Quantification: Calculate the concentration of this compound based on a calibration curve prepared with the sinigrin reference standard and applying a relative response factor for this compound.

-

Myrosinase-Catalyzed Hydrolysis of this compound

This protocol describes the enzymatic conversion of this compound to methyl isothiocyanate.

Materials:

-

Purified this compound or a this compound-rich plant extract

-

Myrosinase enzyme (e.g., from white mustard, Sinapis alba)

-

Phosphate buffer (pH 6.5)

-

Reaction vials

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Reaction Setup:

-

Dissolve the this compound substrate in the phosphate buffer in a reaction vial.

-

Equilibrate the solution to the desired reaction temperature (e.g., 37°C).

-

-

Enzyme Addition: Add a defined amount of myrosinase solution to the reaction vial to initiate the hydrolysis.

-

Incubation: Incubate the reaction mixture for a specific time period (e.g., 30-60 minutes) at the chosen temperature with gentle agitation.

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding a solvent such as dichloromethane to extract the formed isothiocyanates.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

-

Analysis: Analyze the organic phase containing methyl isothiocyanate by GC-MS to confirm its identity and quantify its amount.

MTT Assay for Cytotoxicity of Methyl Isothiocyanate